molecular formula C14H17NO B2486198 1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one CAS No. 2224491-91-0

1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2486198
CAS No.: 2224491-91-0
M. Wt: 215.296
InChI Key: AXRGZGSCHXWQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological and pharmacological activities. This compound is characterized by the presence of an azetidine ring substituted with a 2-methylphenylmethyl group and a prop-2-en-1-one moiety.

Preparation Methods

The synthesis of 1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-amino alcohol or a β-amino ester.

    Substitution with 2-Methylphenylmethyl Group: The azetidine ring is then functionalized by introducing the 2-methylphenylmethyl group. This can be achieved through a nucleophilic substitution reaction using a suitable electrophile.

    Introduction of the Prop-2-en-1-one Moiety:

Industrial production methods for this compound would involve scaling up these reactions while optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the 2-methylphenylmethyl group can be replaced with other substituents.

    Condensation: The prop-2-en-1-one moiety can participate in further condensation reactions to form more complex structures.

Common reagents and conditions used in these reactions include basic or acidic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring and the prop-2-en-1-one moiety are crucial for its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one can be compared with other azetidinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

1-[3-[(2-methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-14(16)15-9-12(10-15)8-13-7-5-4-6-11(13)2/h3-7,12H,1,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRGZGSCHXWQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2CN(C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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